molecular formula C21H20N2 B1242810 Calindol

Calindol

Cat. No.: B1242810
M. Wt: 300.4 g/mol
InChI Key: JLPWXRZETODYFC-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Calindol can be synthesized through a multi-step process involving the reaction of indole derivatives with naphthyl ethylamine. The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product . The synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Calindol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various this compound derivatives, each with unique chemical and biological properties.

Scientific Research Applications

Calindol has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the properties and behavior of CaSR.

    Biology: Helps in understanding the role of CaSR in cellular processes such as proliferation and differentiation.

    Medicine: Investigated for its potential therapeutic applications in conditions related to calcium homeostasis, such as hyperparathyroidism.

    Industry: Utilized in the development of new drugs and diagnostic tools targeting CaSR

Mechanism of Action

Calindol exerts its effects by binding to the calcium-sensing receptor (CaSR) and acting as a positive allosteric modulator. This binding increases the sensitivity of CaSR to extracellular calcium ions, leading to the activation of downstream signaling pathways. The primary molecular targets include phosphatidylinositol-specific phospholipase C, which triggers the release of intracellular calcium stores and subsequent cellular responses .

Comparison with Similar Compounds

Calindol is compared with other calcimimetic agents such as:

This compound is unique due to its high potency and selectivity as a positive allosteric modulator of CaSR, making it a valuable tool in both basic and applied research .

Properties

Molecular Formula

C21H20N2

Molecular Weight

300.4 g/mol

IUPAC Name

(1R)-N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine

InChI

InChI=1S/C21H20N2/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18/h2-13,15,22-23H,14H2,1H3/t15-/m1/s1

InChI Key

JLPWXRZETODYFC-OAHLLOKOSA-N

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3

Synonyms

(R)-2-(1-(1-naphthyl)ethyl-aminom-ethyl)indole
calindol

Origin of Product

United States

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